CS-0777 is a novel compound recognized for its potent and selective activity as an agonist of the sphingosine-1-phosphate receptor type 1. This compound has garnered interest primarily for its potential therapeutic applications in conditions such as multiple sclerosis. The discovery and development of CS-0777 have been documented in several scientific studies, highlighting its pharmacological effects, synthesis methods, and mechanisms of action.
CS-0777 is classified as a selective modulator of the sphingosine-1-phosphate receptor type 1. Its development is rooted in the need for effective immunomodulatory agents that can selectively target specific sphingosine-1-phosphate receptors, minimizing side effects associated with broader receptor activation. The compound was synthesized and characterized through rigorous scientific research, with significant contributions from various studies focusing on its pharmacological properties and potential clinical applications .
The synthesis of CS-0777 involves several key steps, utilizing both chemical synthesis and biotransformation techniques. The initial synthetic route includes:
A notable aspect of the synthesis is the use of microbial biotransformation to convert CS-0777 into its phosphate form (CS-0777-P) with significantly improved yields compared to traditional chemical methods .
CS-0777 has a complex molecular structure characterized by specific functional groups that confer its biological activity. While detailed structural data are often represented in chemical diagrams, key features include:
For instance, CS-0777 exhibits a distinct three-dimensional conformation that enhances its binding affinity to the sphingosine-1-phosphate receptor type 1 .
The chemical reactions involved in synthesizing CS-0777 include:
These reactions are carefully controlled to ensure high purity and yield of CS-0777 .
CS-0777 functions primarily through its action on the sphingosine-1-phosphate receptor type 1, leading to several downstream effects:
The mechanism involves binding to the receptor, triggering intracellular signaling pathways that result in immunosuppressive effects .
CS-0777 displays several notable physical and chemical properties:
Specific data regarding melting point, boiling point, or solubility coefficients are typically derived from experimental studies .
CS-0777's primary application lies in its potential use as a therapeutic agent for multiple sclerosis and other autoimmune disorders. Its selective action on sphingosine-1-phosphate receptors positions it as a promising candidate for further clinical development. Additionally, ongoing research may explore its utility in other inflammatory conditions where modulation of lymphocyte trafficking is beneficial .
The therapeutic targeting of sphingosine-1-phosphate (S1P) receptors represents a paradigm shift in autoimmune disease management, particularly for multiple sclerosis (MS). S1P is a bioactive lysophospholipid metabolite that signals through five G protein-coupled receptors (S1PR1-S1PR5), with S1PR1 playing a critical role in lymphocyte egress from lymphoid organs. The discovery of the S1P gradient (high circulatory concentrations versus low tissue levels) revealed its function as a chemotactic signal for immune cell trafficking [2] [6].
Fingolimod (FTY720), a sphingosine analog derived from the fungus Isaria sinclairii, became the first oral S1PR modulator approved for relapsing-remitting MS in 2010. It functions as a prodrug: in vivo phosphorylation by sphingosine kinases converts it to its active form, fingolimod-phosphate (FTY720-P). This metabolite acts as a superagonist at S1PR1, S1PR3, S1PR4, and S1PR5. Mechanistically, FTY720-P induces prolonged S1PR1 internalization and degradation, disrupting lymphocyte egress and causing peripheral lymphopenia—the cornerstone of its immunomodulatory effect [2] [6]. Preclinical studies in experimental autoimmune encephalomyelitis (EAE) models demonstrated near-complete suppression of disease activity, validating S1P axis modulation as a therapeutic strategy [2] [3].
Despite fingolimod’s efficacy, its clinical utility was hampered by significant off-target effects linked to its low receptor subtype selectivity:
Table 1: Selectivity Profile of Fingolimod-P vs. CS-0777-P at Human S1P Receptors
Compound | S1PR1 EC₅₀ (nM) | S1PR3 EC₅₀ (nM) | S1PR5 EC₅₀ (nM) | S1PR1:S1PR3 Selectivity Ratio |
---|---|---|---|---|
Fingolimod-P | 0.37 | 3.3 | 0.34 | 9-fold |
CS-0777-P | 1.1 | 350 | 21 | 320-fold |
Source: Adapted from Nishi et al. [3]
These limitations underscored the need for next-generation agonists with enhanced S1PR1 specificity to minimize adverse events while preserving efficacy [3] [6].
CS-0777 emerged from systematic medicinal chemistry efforts to achieve >100-fold S1PR1 selectivity while retaining favorable pharmacokinetics. Key design strategies included:
A. Structural Optimization of the Sphingosine Backbone
CS-0777 features an α,α-disubstituted aminopropanediol core instead of fingolimod’s unsubstituted sphingoid base. This modification sterically hinders interaction with S1PR3’s ligand-binding pocket, which has stricter spatial constraints than S1PR1. The aryl-acylated pyrrole side chain further enhances selectivity by forming hydrophobic interactions unique to S1PR1 [3].
B. Prodrug Engineering
Like fingolimod, CS-0777 is a phosphorylatable prodrug. Its phosphate metabolite (CS-0777-P) is the active S1PR1 modulator. Crucially, enzymatic phosphorylation occurs preferentially in lymphoid tissues, limiting systemic exposure. Tissue-nonspecific alkaline phosphatase (ALPL) was identified as the primary phosphatase metabolizing CS-0777-P in human kidneys, influencing its clearance dynamics [7] [9].
C. Microbe-Mediated Synthesis
Early chemical synthesis of CS-0777-P involved multi-step protection/deprotection sequences with low yields (~30%). A breakthrough came with biotransformation using Circinella muscae, which phosphorylates CS-0777 in a single step with 73% efficiency, enabling scalable production [3] [9].
Table 2: Key Design Innovations in CS-0777 Development
Design Challenge | Solution in CS-0777 | Biological Impact |
---|---|---|
S1PR3 affinity reduction | α,α-Disubstituted aminopropanediol core | 320-fold S1PR1:S1PR3 selectivity |
Prodrug activation | In vivo phosphorylation by SPHK kinases | Targeted activation in lymphocytes |
Synthesis complexity | Circinella muscae-based biotransformation | 73% yield of active phosphate |
Metabolic clearance | ALPL-mediated dephosphorylation | Controlled elimination in kidneys |
D. Preclinical Validation
The design of CS-0777 thus exemplifies rational optimization of S1PR1 selectivity through structural biology-informed chemistry, prodrug engineering, and innovative synthesis—addressing core limitations of first-generation modulators [3] [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7